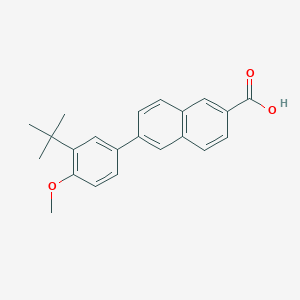

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid

Description

Properties

CAS No. |

106685-58-9 |

|---|---|

Molecular Formula |

C22H22O3 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

6-(3-tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C22H22O3/c1-22(2,3)19-13-17(9-10-20(19)25-4)15-5-6-16-12-18(21(23)24)8-7-14(16)11-15/h5-13H,1-4H3,(H,23,24) |

InChI Key |

APXNUGHTPSKBAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Boronic Ester Preparation

The 3-tert-butyl-4-methoxyphenylboronic ester is typically synthesized via borylation of a halogenated precursor. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 885693-20-9) is prepared using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C. Similar conditions can be adapted for the phenylboronic ester required here.

Typical Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–85°C |

| Yield | 41–70% (varies with substrate and catalyst loading) |

Coupling with Naphthalene Halides

The boronic ester couples with a naphthalene-2-carboxylic acid derivative (e.g., bromide or triflate) under Suzuki conditions. For instance:

- Substrate : 6-Bromo-2-(methoxycarbonyl)naphthalene.

- Conditions : Pd(PPh₃)₄, Na₂CO₃ (aqueous), toluene/EtOH, 80°C.

- Post-Coupling Hydrolysis : The methyl ester is saponified to the carboxylic acid using NaOH or LiOH.

Alternative Coupling Methods

Ullmann Coupling

Copper-mediated Ullmann coupling offers a palladium-free route but requires higher temperatures (100–150°C) and suffers from lower yields for sterically hindered substrates. This method is less favored due to the tert-butyl group’s bulk.

Direct C–H Activation

Emerging methodologies using Pd/norbornene catalysts enable direct arylation of naphthalene-2-carboxylic acid derivatives, bypassing pre-functionalized intermediates. However, regioselectivity remains a challenge.

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via:

- Oxidation of Methyl Esters : A methyl group at the naphthalene 2-position is oxidized with KMnO₄ or RuO₄.

- Hydrolysis of Nitriles : Naphthalene-2-carbonitrile intermediates are hydrolyzed under acidic (H₂SO₄) or basic (H₂O₂/NaOH) conditions.

Optimization of Reaction Conditions

Catalyst Screening

Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in coupling sterically demanding substrates, achieving yields up to 70%.

Solvent and Base Effects

Polar aprotic solvents (DMF, dioxane) enhance solubility of boronic esters, while weak bases (KOAc) prevent deborylation. Strong bases (Na₂CO₃) are used in aqueous biphasic systems.

Temperature and Time

Reactions conducted at 80–85°C for 12–18 hours balance conversion and side-product formation. Prolonged heating (>24 hours) leads to decomposition.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (cyclohexane/EtOAc gradients) to isolate the biaryl intermediate. Final hydrolysis yields the carboxylic acid.

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 8.2–7.5 (m, naphthalene protons), 7.3 (s, phenyl protons), 3.9 (s, OCH₃), 1.4 (s, C(CH₃)₃).

- MS (ESI) : m/z 335.2 [M+H]⁺ (calculated for C₂₂H₂₂O₃: 334.4 g/mol).

Challenges and Limitations

- Steric Hindrance : The tert-butyl group slows coupling kinetics, necessitating excess boronic ester (1.5–2.0 eq).

- Acid Sensitivity : The methoxy group requires protection during hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium.

Major Products Formed

Oxidation: Formation of 6-(3-Hydroxy-4-methoxyphenyl)naphthalene-2-carboxylic acid.

Reduction: Formation of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-methanol.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table summarizes key structural analogs and their properties:

Key Comparison Points:

Substituent Effects on Lipophilicity and Bioactivity :

- The adamantyl group in Adapalene enhances lipophilicity and skin penetration compared to tert-butyl, which is less bulky and may reduce steric hindrance .

- Hydroxyamide derivatives (e.g., 2i) improve solubility and enable histone deacetylase (HDAC) inhibition, a mechanism absent in carboxylic acid analogs .

Synthetic Utility: Bromoacetyl-substituted analogs (e.g., 12h) serve as intermediates for synthesizing guanidino-thiazole derivatives (e.g., 13h), demonstrating versatility in drug development .

Stability and Photodegradation :

- Adapalene’s adamantyl group confers resistance to oxidation and photodegradation, critical for topical applications . The tert-butyl variant may exhibit similar stability but requires empirical validation.

A. Anti-Cancer Activity :

Adapalene demonstrates dose-dependent cytotoxicity in multiple myeloma (MM) cells (IC50 ~43–45 μM) via RAR receptor binding and apoptosis induction .

C. Enzymatic and Metabolic Pathways :

- Metabolites like 6-[3-(adamantan-1-yl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid (from hydroxylation) highlight metabolic stability challenges .

Biological Activity

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H22O3

- Molecular Weight : 334.415 g/mol

- Structure : The compound features a naphthalene backbone substituted with a tert-butyl and methoxy group, contributing to its unique properties and biological activity .

The biological activity of this compound is attributed to its structural features, particularly the carboxylic acid functional group, which plays a crucial role in its interaction with biological targets. The compound's lipophilic nature allows it to penetrate cell membranes effectively, facilitating its action within cellular environments.

Biological Activities

- Anticancer Activity :

-

Anti-inflammatory Effects :

- The compound may exhibit anti-inflammatory properties due to its ability to modulate signaling pathways involved in inflammation. Research indicates that related compounds can inhibit pro-inflammatory cytokines, providing a basis for further exploration of this compound's therapeutic potential in inflammatory diseases.

-

Antioxidant Activity :

- Preliminary studies suggest that the compound may possess antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases associated with oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces differentiation in F9 carcinoma cells | |

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Potential protective effects against oxidative stress |

Case Study: Anticancer Properties

A study focused on the differentiation-inducing effects of structurally related compounds demonstrated that certain naphthalene derivatives could significantly affect cancer cell behavior. The findings highlighted the importance of substituents on the naphthalene ring in enhancing biological activity. This suggests that this compound could be further investigated for its potential as an anticancer agent.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Source ID |

|---|---|---|

| Molecular Weight | 412.52 g/mol | |

| Solubility (Water) | <0.1 mg/mL | |

| Melting Point | >300°C (decomposes) | |

| LogP (Partition Coeff.) | ~6.2 (indicative of high lipophilicity) |

Basic: What synthetic routes are used to prepare Adapalene, and what are the critical reaction intermediates?

Adapalene is synthesized via Friedel-Crafts alkylation and Suzuki-Miyaura coupling. Key steps include:

Adamantane functionalization : 1-Adamantanol is brominated to form 1-bromoadamantane, which undergoes nucleophilic substitution with 4-methoxy-3-bromophenol .

Naphthalene core assembly : The substituted phenyl group is coupled to 2-naphthoic acid using palladium catalysts under inert conditions .

Critical intermediates include 3-(1-adamantyl)-4-methoxybromobenzene and 6-bromo-2-naphthoic acid. Reaction purity is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does Adapalene’s selectivity for RARβ/γ receptors impact its experimental applications in cancer research?

Adapalene binds preferentially to retinoic acid receptor (RAR) subtypes β and γ, modulating keratinocyte differentiation and apoptosis . In colorectal cancer models, it induces caspase-3-mediated apoptosis at IC₅₀ values of 10–20 μM . However, receptor specificity varies across cell lines due to differential RAR isoform expression. Researchers must validate receptor expression (e.g., via qPCR or Western blot) before extrapolating mechanisms . Contradictory data on proliferation inhibition (e.g., in HaCaT vs. HT-29 cells) highlight context-dependent effects, necessitating dose-response assays in each model .

Advanced: How can conflicting data on Adapalene’s anti-inflammatory effects be resolved methodologically?

Discrepancies in anti-inflammatory activity (e.g., reduction of IL-6 in acne models vs. no effect in rheumatoid arthritis studies) may arise from tissue-specific RAR activation or assay sensitivity . To resolve contradictions:

- Use dual-luciferase reporter assays to quantify NF-κB or AP-1 pathway modulation.

- Compare outcomes across multiple inflammation models (e.g., LPS-stimulated macrophages vs. imiquimod-induced dermatitis).

- Control for retinoid toxicity using viability assays (MTT/XTT) .

Methodological: What analytical techniques are recommended for quantifying Adapalene in biological matrices?

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions m/z 413.2 → 355.1 (quantifier) and 413.2 → 337.1 (qualifier). Limit of detection: 0.1 ng/mL in plasma .

- HPLC-UV : C18 column, λ = 254 nm. Validated for stability-indicating assays in pharmacokinetic studies .

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects .

Methodological: How should researchers design in vivo studies to assess Adapalene’s pharmacokinetics while minimizing bias?

- Dosing : Use randomized, blinded administration (oral/topical) with vehicle controls.

- Sampling : Collect plasma/tissue at staggered timepoints (0–24 hrs) to capture elimination phases.

- Bias mitigation : Follow OECD guidelines for animal studies, including allocation concealment and blinded outcome assessment .

Q. Table 2: Key Pharmacokinetic Parameters

| Parameter | Value (Rat Model) | Source ID |

|---|---|---|

| Tₘₐₓ (Oral) | 2–4 hrs | |

| Bioavailability | ~15% (topical) | |

| Half-life | 8–10 hrs |

Advanced: What strategies address challenges in studying Adapalene’s effects on lipid biosynthesis?

Adapalene inhibits triacylglycerol biosynthesis by downregulating DGAT1/2 enzymes . Challenges include:

- Cellular context : Use sebocyte models (e.g., SZ95 cells) instead of hepatocytes for acne-relevant data.

- Confounding factors : Normalize lipid levels to total protein (Bradford assay) and validate with siRNA knockdown .

Methodological: How can researchers evaluate the risk of bias in toxicological studies of Adapalene?

Apply the Risk of Bias (RoB) questionnaire for animal studies :

| Criteria | Actionable Checkpoints |

|---|---|

| Dose randomization | Verify randomization logs |

| Outcome reporting completeness | Cross-check raw vs. published data |

| Allocation concealment | Audit allocation records |

Advanced: What computational tools predict Adapalene’s interactions with non-RAR targets?

- Molecular docking : Use AutoDock Vina with RARγ (PDB: 1XAP) and off-target libraries (e.g., GPCRs, kinases).

- MD simulations : GROMACS for binding stability analysis (≥100 ns trajectories).

- ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Methodological: How should conflicting apoptosis data (e.g., in cancer vs. normal cells) be interpreted?

Contradictions may arise from p53 status or ROS generation differences. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.